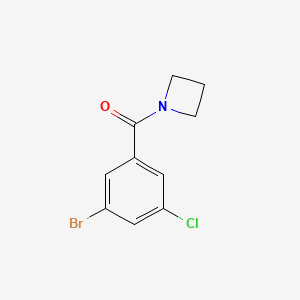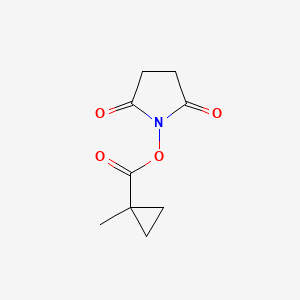
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and iodo substituent on the phenyl ring, along with an oxo group and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sandmeyer Reaction: The amino group is converted to an iodo group using the Sandmeyer reaction.
Friedel-Crafts Acylation: The resulting 2-chloro-5-iodobenzoic acid is then subjected to Friedel-Crafts acylation to introduce the oxo group.
Esterification: Finally, the carboxylic acid group is esterified to form the ethyl ester.
Industrial Production Methods
For industrial production, the process is optimized for high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures the scalability of the synthesis. The Sandmeyer reaction, in particular, is favored for its high iodine utilization rate and simplicity in operation .
化学反応の分析
Types of Reactions
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone for the substitution of the chloro group.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the oxo group.
Hydrolysis: Acidic or basic conditions can be used for the hydrolysis of the ester group.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid.
科学的研究の応用
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chloro and iodo substituents can enhance binding affinity to target proteins, while the oxo and ester groups can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the target molecule .
類似化合物との比較
Similar Compounds
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid: Similar structure but lacks the ethyl ester group.
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid isopropyl ester: Similar structure but with an isopropyl ester instead of an ethyl ester.
Uniqueness
The presence of both chloro and iodo substituents on the phenyl ring, along with the oxo and ethyl ester groups, makes 3-(2-Chloro-5-iodo-phenyl)-3-oxo-propionic acid ethyl ester uniqueThe combination of these substituents can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable intermediate in drug development .
特性
IUPAC Name |
ethyl 3-(2-chloro-5-iodophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIO3/c1-2-16-11(15)6-10(14)8-5-7(13)3-4-9(8)12/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDNAAEHOCPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine](/img/structure/B8152096.png)




![1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one](/img/structure/B8152133.png)

![3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152145.png)
![Ethyl 3-[2-methoxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B8152154.png)




